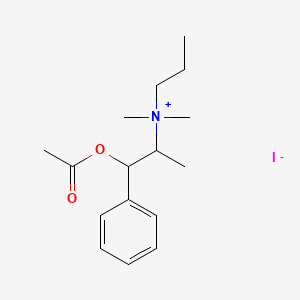![molecular formula C18H25NO3 B15173178 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline CAS No. 919803-16-0](/img/structure/B15173178.png)
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic compound known for its biological and chemical significance. Its molecular structure features a proline derivative with a 2-methylpropyl phenyl group attached to the propanoyl moiety. The unique configuration of this molecule makes it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves multiple steps. Typically, the process begins with the preparation of the 2-methylpropyl phenyl derivative, which is then reacted with the L-proline derivative under specific conditions to form the final compound. Key steps may include:
Reagent selection: : Using appropriate reagents like 2-methylpropyl bromide and phenylpropanoyl chloride.
Reaction conditions: : Maintaining the reaction temperature, solvent choice, and pH to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis using large-scale reactors. Process optimization focuses on cost efficiency, scalability, and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline undergoes various chemical reactions such as:
Oxidation: : Often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employing reducing agents such as sodium borohydride.
Substitution: : Reactions involving nucleophiles or electrophiles to replace specific groups within the molecule.
Oxidation: : Performed under acidic or basic conditions with temperature control.
Reduction: : Conducted in a solvent like ethanol or methanol at room temperature.
Substitution: : Varies depending on the reactants, often using catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields carboxylic acids, reduction results in alcohols, and substitution can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studies on its interactions with biological macromolecules.
Medicine: : Research on its potential therapeutic effects and drug development.
Industry: : As a precursor for the production of specialized chemicals and materials.
Wirkmechanismus
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Modulating biochemical pathways related to inflammation, metabolism, or signaling.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline stands out due to its unique structural features and reactivity. Similar compounds include:
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline
1-{2-[4-(2-Ethylpropyl)phenyl]propanoyl}-L-proline
1-{2-[4-(2-Methylpropyl)phenyl]butanoyl}-L-proline
Each of these compounds offers distinct properties and applications, highlighting the versatility and potential of this class of molecules.
Eigenschaften
CAS-Nummer |
919803-16-0 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(2S)-1-[2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13?,16-/m0/s1 |
InChI-Schlüssel |
ZIULIYAPFWDQFO-VYIIXAMBSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)

![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)

![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)

![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)



![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)
![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)

